5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole
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Overview
Description
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the bromination of 1-hydroxyimidazoles using bromine in acetic acid, which yields dibromo derivatives . Another approach involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride (SOCl2) to produce 4,5-dibromo-2-chloro-1-(chloromethyl)imidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents under controlled conditions. The use of photochemical cleavage of imidazolediazonium fluoroborates has also been explored for the synthesis of halogenated imidazoles .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura coupling.
Major Products Formed
Substituted Benzimidazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Material Science: Utilized in the development of advanced materials due to its unique chemical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroimidazole: A halogenated imidazole with similar reactivity but different halogen atoms.
4,5-Diarylimidazole-2-thiones: Compounds with similar imidazole core but different substituents, known for their biological activities.
Uniqueness
5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its specific substitution pattern also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5Br2ClN2 |
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Molecular Weight |
324.40 g/mol |
IUPAC Name |
4,6-dibromo-2-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Br2ClN2/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3H2,(H,12,13) |
InChI Key |
XZFVFGWVVMMZDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CCl)Br)Br |
Origin of Product |
United States |
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